REACTION_CXSMILES
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[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[C:12]1([NH2:19])[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:18]>[N+](C1C=CC=CC=1)([O-])=O>[O:11]1[C:3]2[CH:2]=[CH:1][C:6]([C:7]3[NH:19][C:12]4[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=4[N:18]=3)=[CH:5][C:4]=2[O:9][CH2:10]1
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
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C1=CC2=C(C=C1C=O)OCO2
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Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
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C1(=C(C=CC=C1)N)N
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Name
|
|
Quantity
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0.3 L
|
Type
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solvent
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 12 hours
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Duration
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12 h
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated in vacuo
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Type
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FILTRATION
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Details
|
The solid residue was collected via filtration
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Type
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WASH
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Details
|
rinsed with ether
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Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)C2=NC1=C(N2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.6 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |